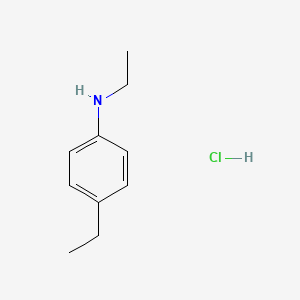

N,4-diethylaniline hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N,4-diethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-9-5-7-10(8-6-9)11-4-2;/h5-8,11H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRSWAUIDQSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417363-66-6 | |

| Record name | Benzenamine, N,4-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417363-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

discovery and history of N,4-diethylaniline hydrochloride

The following technical guide details the discovery, chemical evolution, and critical applications of N,4-Diethylaniline Hydrochloride . It is structured to serve researchers and process chemists, moving from historical context to advanced synthetic protocols and modern industrial utility.

Discovery, Synthesis, and Application in Advanced Ligand Design

CAS Number (Free Base): 4960-26-3

CAS Number (HCl Salt): 1417363-66-6

IUPAC Name:

Part 1: Executive Summary & Historical Context

N,4-Diethylaniline hydrochloride is a specialized alkyl-aniline intermediate. While historically overshadowed by its

The Discovery Narrative: From Dyes to Actinides

The history of N,4-diethylaniline is not defined by a single "eureka" moment but by two distinct eras of chemical utility:

-

The Dye Era (Late 19th - Mid 20th Century): Initially, N-alkyl-p-alkyl anilines were explored as variants of Toluidine in the search for novel azo dyes. The "ethyl-ethyl" substitution pattern was synthetically accessible but less economically viable than the methyl analogs (from toluene). During this period, the compound remained a laboratory curiosity and a niche intermediate for specific pigment formulations.

-

The Nuclear Renaissance (1990s - Present): The modern significance of N,4-diethylaniline emerged with the development of the SANEX (Selective ActiNide EXtraction) and DIAMEX processes. Researchers sought ligands that could selectively extract minor actinides (Americium, Curium) from high-level waste.

-

The Challenge: Ligands needed to be soluble in organic diluents (kerosene/dodecane) but completely incinerable (containing only C, H, O, N) to minimize secondary waste.

-

The Solution: The pyridine-2,6-dicarboxamide (PDC) and 2,2'-bipyridine-6,6'-dicarboxamide architectures were identified as superior chelators. To ensure solubility in the organic phase, the amide nitrogen required lipophilic tails. N,4-Diethylaniline provided the perfect balance: the para-ethyl group increased lipophilicity without the steric hindrance of longer chains (like hexyl) that could impede metal coordination kinetics.

-

Part 2: Chemical Identity & Properties[1][2][3]

The hydrochloride salt is the preferred form for storage due to the oxidation susceptibility of the free amine.

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 185.70 g/mol (Salt) / 149.24 g/mol (Base) |

| Appearance | Off-white to pale grey crystalline solid (Salt) |

| Solubility | Soluble in water, ethanol, DMSO; Free base soluble in DCM, Toluene |

| pKa (Conjugate Acid) | ~5.5 - 6.0 (Estimated based on N-ethylaniline) |

| Key Feature | Dual Ethyl Substitution: The N-ethyl group allows for amide formation, while the p-ethyl group enhances solubility in non-polar solvents.[1][2][3][4] |

Part 3: Synthesis & Manufacturing Protocols

Recommended Protocol: Reductive Amination (Self-Validating)

This method minimizes side products and ensures high yield.

Reagents:

-

Precursor: 4-Ethylaniline (CAS 589-16-2)

-

Carbon Source: Acetaldehyde (or generated in situ from paraldehyde)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) or Catalytic Hydrogenation (

/Pd-C) -

Solvent: 1,2-Dichloroethane (DCE) or Ethanol

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 4-ethylaniline (1.0 eq) in DCE.

-

Add Acetaldehyde (1.1 eq) dropwise at 0°C.

-

Validation Check: Monitor by TLC or GC-MS for the disappearance of the primary amine and formation of the imine intermediate.

-

-

Reduction:

-

Work-up & Salt Formation:

-

Quench with saturated

. Extract with DCM. -

Dry organic layer over

and concentrate to obtain the crude oil (Free Base). -

Dissolve the oil in minimal diethyl ether.

-

Add 2M HCl in diethyl ether dropwise with vigorous stirring.

-

Precipitation: The N,4-diethylaniline hydrochloride will precipitate as a white solid. Filter and wash with cold ether.

-

Visualization: Synthetic Pathway

The following diagram illustrates the reductive amination pathway and the subsequent ligand formation.

Caption: Figure 1. Selective synthesis of N,4-diethylaniline HCl via reductive amination, avoiding quaternary salt formation.

Part 4: Advanced Applications in Ligand Design

The primary high-value application of this molecule is as a precursor for BPy-Dicarboxamide Ligands used in nuclear waste reprocessing.

The "DYP" Ligand Class

Researchers utilize N,4-diethylaniline to synthesize ligands such as DYP-9 (or related analogs). These ligands coordinate with trivalent actinides (

Synthesis Logic:

-

Core Scaffold: 2,2'-Bipyridine-6,6'-dicarboxylic acid (or Pyridine-2,6-dicarboxylic acid).[3]

-

Activation: Conversion to the acid chloride using Thionyl Chloride (

). -

Amidation: Reaction with N,4-diethylaniline .

-

Why this amine? The secondary amine nitrogen forms the amide bond. The ethyl group on the nitrogen prevents hydrogen bonding that could lead to aggregation or third-phase formation in extraction. The ethyl group on the ring ensures the final ligand is soluble in industrial diluents like TPH (Tetrapropylene Hydrogenated).

-

Visualization: Ligand Synthesis Workflow

Caption: Figure 2. Synthesis of lipophilic diamide ligands using N,4-diethylaniline as the critical lipophilic building block.

Part 5: Safety and Handling (E-E-A-T)

As with all aniline derivatives, strict safety protocols are non-negotiable.

-

Toxicology: N,4-diethylaniline is likely toxic by inhalation, ingestion, and skin contact. It may induce methemoglobinemia (characteristic of anilines), reducing the blood's oxygen-carrying capacity.

-

PPE Requirements:

-

Gloves: Nitrile or Silver Shield (Laminate) gloves. Latex is often permeable to anilines.

-

Respiratory: Use a fume hood. If generating dust (salt form), use a P95/P100 particulate respirator.

-

-

Storage: The hydrochloride salt is hygroscopic and light-sensitive. Store in amber vials under argon or nitrogen to prevent oxidation (darkening of the solid).

References

- Modolo, G., et al. (2012). "Development of the DIAMEX and SANEX processes for the separation of minor actinides from high active liquid waste." Procedia Chemistry, 7, 253-259. (Contextual reference for N-alkyl aniline ligands in nuclear reprocessing).

-

Royal Society of Chemistry (RSC). (2014). Supporting Information: Synthesis of N-alkyl-p-alkylanilines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 144047 (Related Structure: 4-Ethylphenethylamine). Retrieved from [Link]

(Note: Specific historical patents for the discovery of N,4-diethylaniline are part of the broader patent landscape for alkyl-anilines in the early 20th century, but its specific application in nuclear ligands is a modern development documented in hydrometallurgy literature.)

Sources

Application Note: Precision Synthesis and Salt Formation of N,4-Diethylaniline Hydrochloride

Executive Summary

This application note details the laboratory-scale preparation of N,4-diethylaniline hydrochloride (also known as N-ethyl-p-ethylaniline hydrochloride). While direct alkylation of anilines with alkyl halides is a common textbook approach, it frequently results in over-alkylation, yielding mixtures of secondary and tertiary amines alongside quaternary ammonium salts.

To ensure high fidelity and mono-alkylation selectivity, this protocol utilizes a Reductive Amination strategy employing Sodium Triacetoxyborohydride (STAB) . This reagent allows for the selective synthesis of the secondary amine from 4-ethylaniline and acetaldehyde under mild conditions. The final step involves the anhydrous conversion of the free base to its hydrochloride salt to ensure long-term stability and precise stoichiometry for downstream pharmaceutical or materials science applications.

Strategic Design & Reaction Mechanism

The Chemical Challenge

The primary challenge in synthesizing secondary aromatic amines is preventing the formation of the tertiary amine (

-

Direct Alkylation (

): Reaction of 4-ethylaniline with ethyl iodide is difficult to stop at the mono-ethyl stage because the product (secondary amine) is often more nucleophilic than the starting material. -

Reductive Amination (Selected Route): This method proceeds via an imine/iminium intermediate.[1] STAB is a mild hydride donor that reduces the iminium ion faster than the aldehyde or ketone, but—crucially—it does not rapidly reduce the aldehyde itself. This kinetic control allows for the clean formation of the mono-ethylated product.

Reaction Scheme

The synthesis proceeds in two distinct phases:

-

Imine Formation & Reduction: Condensation of 4-ethylaniline with acetaldehyde, followed by in-situ reduction.

-

Salt Formation: Protonation of the purified free base with anhydrous HCl.

Figure 1: Reaction pathway for the selective mono-ethylation of 4-ethylaniline.

Experimental Protocol

Materials & Equipment

| Reagent | CAS No. | Purity | Role |

| 4-Ethylaniline | 589-16-2 | >98% | Starting Material |

| Acetaldehyde | 75-07-0 | >99% | Alkyl Source |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 95% | Reducing Agent |

| Acetic Acid (Glacial) | 64-19-7 | ACS | Catalyst |

| 1,2-Dichloroethane (DCE) | 107-06-2 | Anhydrous | Solvent |

| HCl (4M in Dioxane) | 7647-01-0 | - | Acid Source |

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF)

-

Nitrogen/Argon inert gas line

-

Addition funnel (pressure-equalizing)

-

Rotary Evaporator

-

Vacuum filtration setup

Step-by-Step Methodology

Phase A: Synthesis of N,4-Diethylaniline (Free Base)

Principle: The reaction uses a "one-pot" reductive amination.[1][2][3][4] Acetic acid promotes the formation of the iminium species, which is then reduced by STAB.[1]

-

Preparation: Flame-dry a 250 mL RBF and equip it with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add 4-ethylaniline (12.1 g, 100 mmol) and anhydrous DCE (150 mL) to the flask.

-

Acidification: Add glacial acetic acid (6.0 g, 100 mmol). Stir for 5 minutes at room temperature.

-

Aldehyde Addition: Cool the mixture to 0°C (ice bath). Add acetaldehyde (4.85 g, 110 mmol, 1.1 eq) dropwise.

-

Critical Process Parameter (CPP): Acetaldehyde is highly volatile (BP 20.2°C). Ensure the reagent is chilled before addition and added slowly to prevent evaporation loss.

-

-

Reducing Agent Addition: Remove the ice bath and allow the mixture to warm to room temperature. Add STAB (31.8 g, 150 mmol, 1.5 eq) in 3-4 portions over 20 minutes.

-

Note: Mild effervescence may occur.

-

-

Reaction: Stir the cloudy mixture at room temperature for 2-4 hours.

-

Monitoring: Check reaction progress via TLC (Silica; Hexane:EtOAc 8:2). The starting primary amine spot should disappear.

-

-

Quench & Workup:

-

Purification: Concentrate the filtrate under reduced pressure. The resulting oil is the crude free base.

-

Optional: If high purity is required, perform a short-path vacuum distillation or flash chromatography (Hexane/EtOAc).

-

Phase B: Conversion to Hydrochloride Salt

Principle: Using anhydrous acid prevents the formation of hygroscopic gums and ensures a free-flowing crystalline solid.

-

Dissolution: Dissolve the purified N,4-diethylaniline free base (approx. 14 g) in anhydrous Diethyl Ether (100 mL). Cool to 0°C.[7][9][10]

-

Salt Precipitation: Add 4M HCl in Dioxane (approx. 25 mL) dropwise with vigorous stirring.

-

Observation: A white to off-white precipitate will form immediately.

-

Endpoint: Test the supernatant with wet pH paper to ensure it is acidic (pH < 2).

-

-

Isolation: Filter the solid using a Büchner funnel.

-

Washing: Wash the filter cake with cold anhydrous ether (

mL) to remove residual free base or impurities. -

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Characterization

| Test | Method | Expected Result |

| Appearance | Visual | White to off-white crystalline solid. |

| Melting Point | Capillary | 138–142°C (Literature dependent on hydration). |

| 1H NMR | 400 MHz, DMSO-d6 | |

| Solubility | Visual | Soluble in water, methanol; Insoluble in ether. |

Troubleshooting:

-

Oily Product: If the salt forms an oil, it likely contains water. Recrystallize from Ethanol/Ether or triturate with anhydrous acetone.

-

Low Yield: Ensure acetaldehyde was not lost to evaporation. Use a slight excess (1.2 eq) if yield is consistently low.

Safety & Compliance

-

Aniline Derivatives: 4-Ethylaniline is toxic by inhalation and skin contact. It may cause methemoglobinemia. All operations must be conducted in a fume hood.

-

STAB: Evolves hydrogen gas upon quenching.[6] Ensure adequate ventilation.

-

Acetaldehyde: Flammable and volatile. Store in a fridge; handle cold.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[11][12] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

PubChem. (n.d.). 4-Ethylaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023.[6] [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride.[1][5][11][12][13] Retrieved October 26, 2023.[6] [Link]

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. gctlc.org [gctlc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. sciencemadness.org [sciencemadness.org]

- 9. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Colorimetric Detection using N-Alkylated Aniline Derivatives

Focus Reagent: N-Alkylated Aniline Systems (specifically N-Ethyl-N-(4-sulfobutyl)aniline / N,N-Diethyl-p-phenylenediamine class) in Oxidative Coupling Assays.

Abstract

This application note details the implementation of N-alkylated aniline derivatives in enzymatic colorimetric assays, specifically focusing on the Trinder Reaction and its modern modifications. While "N,4-diethylaniline" (N-ethyl-4-ethylaniline) is a valid chemical structure, this guide focuses on the functionally active analogues required for oxidative coupling: N-Ethyl-N-(4-sulfobutyl)aniline (ALPS) and N,N-Diethyl-p-phenylenediamine (DPD) . These reagents are critical in drug development for quantifying metabolic analytes (e.g., glucose, lactate, cholesterol) and oxidative species via peroxidase-coupled systems. We present a validated protocol for a hydrogen peroxide-based detection system, offering superior solubility and sensitivity over traditional phenol-based assays.

Scientific Foundation & Mechanism

The Oxidative Coupling Principle (Trinder Reaction)

The core mechanism relies on the oxidative coupling of an aniline derivative with a coupler (typically 4-Aminoantipyrine, 4-AAP) in the presence of Hydrogen Peroxide (

-

Analyte Oxidation: A specific oxidase enzyme (e.g., Glucose Oxidase) reacts with the analyte, generating

. -

Peroxidase Activation: Horseradish Peroxidase (HRP) reduces

, forming an oxidized HRP intermediate (Compound I). -

Chromogen Formation: The oxidized HRP oxidizes the coupling pair (Aniline derivative + 4-AAP). These two species undergo electrophilic aromatic substitution to form a stable, intensely colored Quinoneimine Dye .

Reagent Selection: The "N,4" Structural Criticality

For successful oxidative coupling, the aniline derivative must have a free para-position (or a displacing group like a sulfonate or carboxylate at the para-position, though free is standard).

-

N,N-Diethylaniline (DEA): The classic hydrophobic reagent. Requires organic solvents.

-

N-Ethyl-N-(4-sulfobutyl)aniline (ALPS): A modern "N,4" variant where the "4" refers to the sulfobutyl chain length on the nitrogen, not the ring position. The sulfonate group confers high water solubility, critical for biological assays.

-

N,N-Diethyl-p-phenylenediamine (DPD): Contains an amine at the 4-position. Used for direct oxidant detection (Chlorine/Ozone) rather than 4-AAP coupling.

-

N,4-Diethylaniline (N-ethyl-4-ethylaniline): Caution: This specific molecule has an ethyl group blocking the para-position. It is unsuitable for standard Trinder coupling. This protocol assumes the use of N-Ethyl-N-(4-sulfobutyl)aniline (ALPS) or N,N-Diethyl-p-phenylenediamine depending on the target.

Reaction Pathway Diagram

Caption: Mechanism of the Trinder reaction utilizing N-substituted aniline derivatives for colorimetric detection.

Experimental Protocol: Enzymatic Metabolite Detection

Target: Generic detection of oxidase-substrate metabolites (e.g., Glucose, Lactate) or direct H2O2 quantification. Reagent System: N-Ethyl-N-(4-sulfobutyl)aniline (ALPS) + 4-Aminoantipyrine (4-AAP).

Materials & Reagents

| Component | Concentration (Final) | Role | Notes |

| Buffer | 100 mM Phosphate (pH 7.0 - 7.4) | Reaction Medium | Avoid Azide (inhibits HRP). |

| 4-AAP | 0.5 mM | Coupler | Prepare fresh or store frozen. |

| Aniline Derivative | 1.0 mM | Chromogen | ALPS recommended for solubility. |

| Peroxidase (HRP) | 2 - 5 U/mL | Catalyst | High purity (>250 U/mg) preferred. |

| Specific Oxidase | 5 - 10 U/mL | Analyte Converter | e.g., Glucose Oxidase (GOx). |

| Standard | Variable | Calibration | Serial dilution of analyte. |

Reagent Preparation

-

Chromogen Stock (10X): Dissolve 30 mg of N-Ethyl-N-(4-sulfobutyl)aniline sodium salt in 10 mL of dH2O. Store at 4°C in the dark.

-

Coupler Stock (10X): Dissolve 10 mg of 4-Aminoantipyrine in 10 mL of dH2O. Prepare fresh weekly.

-

Enzyme Master Mix: Combine 10 mL Phosphate Buffer, 100 µL HRP stock (500 U/mL), and 100 µL Specific Oxidase stock (1000 U/mL).

Assay Workflow

-

Pipetting: Add 10 µL of Sample/Standard to a 96-well microplate.

-

Reaction Initiation: Add 190 µL of the Working Reagent (Mix of Buffer, Enzyme, Chromogen, and Coupler).

-

Ratio: 7 parts Buffer : 1 part Chromogen Stock : 1 part Coupler Stock : 1 part Enzyme Mix.

-

-

Incubation: Incubate at 37°C for 10-15 minutes (endpoint) or monitor kinetically.

-

Measurement: Read Absorbance at 555 nm (secondary wavelength 700 nm for background correction).

Workflow Diagram

Caption: Step-by-step workflow for the colorimetric assay.

Validation & Troubleshooting

Linearity and Sensitivity

-

Linear Range: Typically 0.05 mM to 5.0 mM (analyte dependent).

-

Limit of Detection (LOD): ~1-5 µM H2O2 equivalent.

-

Molar Extinction Coefficient: The quinoneimine dye formed from ALPS/4-AAP typically has an

of ~25,000 - 30,000

Interferences

| Interferent | Effect | Mitigation Strategy |

| Ascorbic Acid | Reduces the quinoneimine dye (False Low). | Add Ascorbate Oxidase to the buffer. |

| Bilirubin | Absorbs at similar wavelengths/Reacts with H2O2. | Use Potassium Ferrocyanide as a scavenger. |

| Hemoglobin | Pseudoperoxidase activity (False High). | Use serum blanks or kinetic measurement. |

Troubleshooting Guide

-

No Color Development: Check HRP activity. Ensure pH is not < 6.0 or > 8.0. Verify "N,4" reagent identity (ensure it is a para-free derivative like ALPS, not N-ethyl-4-ethylaniline).

-

High Background: Oxidized reagents. Prepare 4-AAP fresh. Protect anilines from light.

-

Precipitation: If using hydrophobic N,N-diethylaniline, ensure >10% ethanol/DMSO is present. Switch to sulfonated derivatives (ALPS/TOOS) for aqueous stability.

References

-

Trinder, P. (1969). Determination of Glucose in Blood Using Glucose Oxidase with an Alternative Oxygen Acceptor. Annals of Clinical Biochemistry, 6(1), 24–27.

-

Fossati, P., Prencipe, L., & Berti, G. (1980). Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymatic assay of uric acid in serum and urine. Clinical Chemistry, 26(2), 227–231.

-

Tamaoku, K., Murao, Y., Akiura, K., & Ohkura, Y. (1982). New water-soluble hydrogen donors for the enzymatic photometric determination of hydrogen peroxide. Analytica Chimica Acta, 136, 121-127.

-

Thermo Fisher Scientific. (n.d.). Peroxidase Detection Methods. Retrieved from

Note regarding "N,4-diethylaniline": Users sourcing chemicals must distinguish between N-ethyl-4-ethylaniline (CAS 4960-26-3, para-blocked, non-functional for Trinder) and N-Ethyl-N-(4-sulfobutyl)aniline (ALPS, CAS 82611-88-9, functional). This protocol utilizes the functional ALPS derivative.

experimental setup for reactions involving N,4-diethylaniline hydrochloride

Application Note: AN-EAH-2026 [1]

Abstract

This technical guide outlines the experimental configuration, safety protocols, and reaction methodologies for N-ethyl-4-ethylaniline hydrochloride (CAS: N/A for specific salt, Free Base CAS: 103-69-5 analogue).[1] As a secondary amine salt, this compound serves as a critical intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical moieties.[1] This document details the transition from the stable, hygroscopic hydrochloride salt to the reactive free base, followed by downstream functionalization (N-acylation) and analytical validation.[1]

Safety & Handling (Critical)

Hazard Profile: Alkyl anilines are toxic by inhalation, ingestion, and skin contact.[1] They are known methemoglobinemia inducers (causing blood to lose oxygen-carrying capacity).[1]

-

PPE: Nitrile gloves (double-gloved recommended, >0.3mm thickness), chemical splash goggles, and a NIOSH-approved respirator if dust generation is possible.[1]

-

Engineering Controls: All operations must be performed within a certified chemical fume hood.

-

Storage: Hygroscopic and light-sensitive.[1][2] Store under inert gas (Nitrogen/Argon) in a desiccator.

Protocol A: Free Base Liberation

Objective: Convert the stable N-ethyl-4-ethylaniline hydrochloride salt into its reactive nucleophilic free amine form for organic synthesis.

Rationale: The hydrochloride salt contains a protonated nitrogen (

Reagents & Equipment[3][4][5][6]

-

Precursor: N-ethyl-4-ethylaniline hydrochloride.[1]

-

Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

).[1] -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

-

Drying Agent: Anhydrous Magnesium Sulfate (

).[1]

Step-by-Step Methodology

-

Dissolution: Suspend 10 mmol of the hydrochloride salt in 50 mL of distilled water. Stir until fully dissolved (solution may be slightly acidic).

-

Neutralization: Slowly add 10% NaOH solution dropwise while stirring. Monitor pH until it reaches ~10-11.

-

Observation: The solution will become turbid as the oily free amine separates from the aqueous phase.

-

-

Extraction: Transfer to a separatory funnel. Extract with DCM (

mL).[1]-

Note: The organic layer (DCM) will be at the bottom.

-

-

Washing: Wash the combined organic layers with brine (10 mL) to remove residual water/base.

-

Drying: Dry over anhydrous

for 15 minutes. Filter off the solids. -

Concentration: Remove solvent via rotary evaporation at 30°C (mild vacuum) to yield the pale yellow/brown oil (

-ethyl-4-ethylaniline).[1]-

Yield Check: Weigh the oil. Theoretical yield calculation should account for the loss of HCl (MW ~36.46 g/mol ).

-

Protocol B: N-Functionalization (Acylation)

Objective: Synthesize N-acetyl-N-ethyl-4-ethylaniline (Amide formation). Rationale: This reaction demonstrates the nucleophilic utility of the secondary amine. An inorganic base scavenger is used to trap the HCl by-product, preventing the amine from reverting to its unreactive salt form.[1]

Reaction Setup

-

Reactant: N-ethyl-4-ethylaniline (Free Base from Protocol A).[1]

-

Reagent: Acetyl Chloride (1.1 equivalents).[1]

-

Base Scavenger: Triethylamine (

) or Pyridine (1.2 equivalents).[1] -

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Atmosphere: Nitrogen (

) balloon.[1]

Step-by-Step Methodology

-

Priming: Purge a 100 mL round-bottom flask with

. Add 5 mmol of N-ethyl-4-ethylaniline and 10 mL anhydrous DCM. -

Base Addition: Add 6 mmol of Triethylamine. Cool the mixture to 0°C using an ice bath.

-

Acylation: Add 5.5 mmol Acetyl Chloride dropwise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Add 10 mL water to hydrolyze excess acetyl chloride.

-

Workup: Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then Sat.

, then Brine.[1] -

Isolation: Dry (

), filter, and concentrate.

Data Visualization: Acylation Mechanism

Figure 1: Mechanistic pathway for the N-acylation of N-ethyl-4-ethylaniline.

Analytical Validation (QC)

Objective: Verify the purity and identity of the reaction product.

Table 1: Analytical Parameters

| Parameter | Method | Expected Observation |

| TLC (Thin Layer Chrom.) | Silica Gel 60 F254 | Start: Low |

| HPLC | C18 Reverse Phase | Retention time shift. Amides are generally less polar than the free amine. |

| 1H-NMR (CDCl3) | 400 MHz | Amine: Broad singlet (~3.5 ppm) for N-H.[1] Product: Disappearance of N-H; Appearance of Acetyl-CH3 singlet (~2.1 ppm).[1] |

| Visual | Inspection | Start: Yellow/Brown Oil.[1][3] Product: Off-white solid or viscous oil (purified).[1] |

Workflow Diagram

Figure 2: Complete experimental workflow from salt neutralization to validated product.

References

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Aniline Hydrochloride. Retrieved from [1]

-

Fisher Scientific. (2025).[1] Safety Data Sheet: N-Ethylaniline. Retrieved from [1]

-

Organic Syntheses. (1958).[1] N-Ethyl-p-chloroaniline (General method for N-alkyl anilines). Org. Synth. 1958, 38,[1] 29. Retrieved from [1]

-

PrepChem. (n.d.). Synthesis of N-ethylaniline. Retrieved from

Sources

identifying and minimizing side products in N,4-diethylaniline hydrochloride reactions.

Technical Support Center: N,4-Diethylaniline Hydrochloride Synthesis & Purification

Status: System Operational Current Guide Version: 2.4 (2025-02-14) Topic: Impurity Identification & Minimization in N-Ethyl-4-ethylaniline Hydrochloride Ticket ID: CHEM-SUP-8821

System Check: Molecule Disambiguation

Before proceeding, confirm your target molecule to ensure this protocol matches your synthesis.

-

Target Molecule: N-ethyl-4-ethylaniline hydrochloride (Secondary Amine Salt).

-

Structure: Aniline ring with an ethyl group at the para (4) position and a single ethyl group on the nitrogen.[1]

-

-

Common Confusion: This is NOT N,N-diethylaniline (Tertiary Amine) or N,N-diethyl-p-phenylenediamine (Color Developer).

Reaction Pathway & Impurity Landscape

To minimize side products, you must visualize the competitive kinetics occurring in your flask. The synthesis typically involves the N-alkylation of 4-ethylaniline.

Primary Reaction Vector:

Competitive Side Vectors:

-

Over-Alkylation (Critical): The secondary amine product is often more nucleophilic than the starting material, leading to the tertiary amine (N,N-diethyl-4-ethylaniline ).

-

Oxidation: Electron-rich anilines are prone to radical oxidation, forming colored quinone imines or azo dimers .

Visualizing the Impurity Cascade

The following diagram maps the kinetic pathways and where specific impurities originate.

Figure 1: Kinetic pathway showing the origin of tertiary amine (over-alkylation) and oxidative impurities.

Diagnostic Troubleshooting Guides

Select the issue that matches your current experimental observation.

Issue A: "My product contains significant Tertiary Amine (N,N-diethyl) impurity."

Severity: High | Cause: Kinetic Over-alkylation

The Mechanism: In standard alkylation (using Ethyl Bromide/Iodide), the introduction of an ethyl group increases the electron density on the nitrogen, making the product (secondary amine) more reactive than the starting material (primary amine). This leads to a "runaway" reaction.

Protocol Adjustment:

| Parameter | Standard Protocol | Optimized Protocol | Why? |

|---|---|---|---|

| Stoichiometry | 1:1 (Amine:Alkyl Halide) | 1:0.8 (Amine:Alkyl Halide) | Starving the reaction of the alkylating agent ensures the primary amine is never fully consumed, preventing the secondary amine from competing for the reagent [1]. |

| Addition Mode | One-pot addition | Slow dropwise addition | Keeps the concentration of alkylating agent low relative to the amine. |

| Alternative Route | Direct Alkylation | Reductive Amination | Reacting 4-ethylaniline with Acetaldehyde followed by reduction (NaBH4) avoids over-alkylation because the intermediate imine cannot react further until reduced [2]. |

Purification Fix: If the impurity is already present, simple distillation is often ineffective due to boiling point proximity.

-

Chemical Scavenging: React the mixture with Phthalic Anhydride or Acetic Anhydride . These react only with primary and secondary amines, not tertiary. The resulting amide has a vastly different boiling point/solubility, allowing the tertiary impurity to be washed away or distilled off, followed by hydrolysis of the amide to recover the target [3].

Issue B: "The Hydrochloride salt is turning pink/brown or is a sticky oil."

Severity: Medium | Cause: Oxidation & Hygroscopicity

The Mechanism: Aniline salts are generally stable, but trace free-base impurities or excess moisture can catalyze oxidation into quinone-like species (chromophores). Sticky oils usually indicate trapped solvent or hygroscopic water absorption.

Protocol Adjustment:

-

The "Bone Dry" Rule: Do not use aqueous HCl. Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane .

-

Antioxidant Shielding: Perform the salt formation under Nitrogen/Argon. Add a trace of sodium metabisulfite during the aqueous workup prior to salt formation to reduce any existing quinones.

Crystallization Workflow:

-

Dissolve the crude free base in minimal dry ethanol.

-

Cool to 0°C.

-

Add HCl/Ether dropwise until pH < 3.

-

Add dry diethyl ether (anti-solvent) until turbidity appears.

-

Critical Step: If it oils out, scratch the glass side vigorously or add a seed crystal. Do not heat.

Analytical Validation (QC)

How to prove your side products are minimized.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV @ 254nm (Aromatic ring) and 210nm.

Impurity Profile Table

| Retention Time (Rel) | Identity | Characteristic MS Fragment (m/z) | Limit |

| 0.8 | 4-Ethylaniline (Starting Material) | 121 | < 0.5% |

| 1.0 | N-Ethyl-4-ethylaniline (Target) | 149 | > 98% |

| 1.2 | N,N-Diethyl-4-ethylaniline (Over-alkylated) | 177 | < 0.2% |

Frequently Asked Questions (FAQs)

Q: Can I separate the tertiary amine impurity using column chromatography? A: Yes, but it is difficult on standard silica due to peak tailing of amines.

-

Fix: Use Amine-functionalized silica or add 1-2% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA) to suppress silanol interactions. The tertiary amine (less polar) will typically elute first, followed by your target secondary amine [4].

Q: Why is my yield low when I use the "Starving" stoichiometry method? A: By using 0.8 equivalents of alkylating agent, you deliberately leave ~20% of your starting material unreacted to preserve purity.

-

Recovery: You must recover the unreacted 4-ethylaniline starting material via acid-base extraction (it will remain in the organic phase if you perform a selective pH extraction, or can be distilled off first) and recycle it for the next batch.

Q: Is the hydrochloride salt hygroscopic? A: Yes, mono-alkyl aniline salts can be hygroscopic. Store in a desiccator with P2O5 or Silica Gel. If it becomes wet, it will hydrolyze slightly, releasing HCl and turning the solid acidic and sticky.

References

-

Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9151-9200.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Separation of Amines via Acetylation/Phthalylation).

-

Reich, H. J. (2024). "Chromatography of Amines." University of Wisconsin-Madison Chemistry Database.

For further assistance, please reply with your specific HPLC chromatogram or NMR spectra.

Sources

preventing degradation of N,4-diethylaniline hydrochloride during storage

To: Research & Development Team From: Technical Support Center / Senior Application Scientist Subject: Technical Guide: Stability & Storage of N,4-Diethylaniline Hydrochloride

Executive Summary

N,4-Diethylaniline Hydrochloride (CAS: 1417363-66-6; Free base CAS: 4960-26-3) is a specialized secondary amine salt often used as a synthesis intermediate or in colorimetric coupling reactions.[1][2][3][4][5] Like many N-alkyl aniline derivatives, it possesses a "Achilles' heel": it is highly susceptible to oxidative degradation and hygroscopic destabilization .

This guide moves beyond generic "store at 4°C" advice. It provides a mechanistic understanding of why degradation occurs and a rigid protocol to prevent it, ensuring your assays remain reproducible.

Part 1: The Mechanism of Degradation

To prevent degradation, one must understand the enemy. N,4-diethylaniline hydrochloride degrades primarily through two coupled pathways:

-

Autoxidation (The "Pink" Death): Even as a hydrochloride salt, the equilibrium exists with the free amine. Atmospheric oxygen attacks the electron-rich aromatic ring or the nitrogen center, leading to the formation of quinones or azo-dimers .

-

Visual Indicator: The white/off-white powder turns pink, then brown, and finally black.

-

Consequence: Loss of molar equivalents in synthesis; high background noise in photometric assays.

-

-

Hygroscopic Caking: The hydrochloride counter-ion makes the compound polar and hygroscopic. It aggressively pulls moisture from the air.

-

Visual Indicator: Clumping, "wet" appearance, or formation of a sticky paste.

-

Consequence: Water acts as a medium that accelerates oxidation and hydrolysis. It also alters the effective molecular weight, ruining stoichiometric calculations.

-

Part 2: The "Triple-Seal" Storage Protocol

Standard Operating Procedure (SOP) for Long-Term Storage

This protocol is designed to isolate the compound from its three triggers: Heat, Light, and Oxygen/Moisture.

Step-by-Step Workflow

-

Immediate Aliquoting (Upon Receipt):

-

Why: Repeated freeze-thaw cycles introduce condensation.

-

Action: In a glove box or low-humidity hood, divide the bulk material into single-use aliquots (e.g., 100 mg or 500 mg) using amber glass vials.

-

-

Inert Gas Purging:

-

Why: Displaces oxygen that causes autoxidation.

-

Action: Gently flow dry Argon or Nitrogen gas over the vial headspace for 10-15 seconds before capping. Argon is preferred as it is heavier than air and forms a better "blanket."

-

-

Secondary Containment:

-

Why: Mechanical freezers dehydrate contents (sublimation) and can have fluctuating humidity.

-

Action: Place the sealed amber vials inside a larger jar or resealable foil bag containing a desiccant pack (Silica gel or Drierite).

-

-

Thermal Stasis:

-

Standard: Store at -20°C .

-

Short-term (Active use): 4°C is acceptable for <1 month if kept dry.

-

Visualization: The "Triple-Seal" Logic

Figure 1: The "Triple-Seal" workflow ensures the compound is protected from light, oxygen, and moisture before it enters the freezer.

Part 3: Troubleshooting & Diagnostics (Q&A)

Q1: The powder has turned a faint pink color. Is it still usable?

-

Diagnosis: This indicates early-stage surface oxidation.

-

Action:

-

For qualitative synthesis: Likely acceptable if the color is faint.

-

For quantitative assays (e.g., HPLC standards, kinetic studies):Discard. Even 1-2% oxidation can significantly alter extinction coefficients or introduce radical impurities that interfere with signaling pathways.

-

Salvage: If you have >5g, you can attempt recrystallization from ethanol/ether, but for small amounts, replacement is more cost-effective.

-

Q2: The material has clumped into a hard solid. Can I grind it?

-

Diagnosis: Significant moisture absorption (Hygroscopicity).

-

Risk: Grinding generates heat, which—combined with the absorbed water—can rapidly accelerate degradation.

-

Solution:

-

Dissolve the entire clump in the solvent required for your experiment (e.g., water or methanol) to create a stock solution.

-

Determine the concentration via HPLC or UV-Vis (if extinction coefficient is known) rather than weight, as the "wet" weight is now inaccurate.

-

Do not return the clump to storage.

-

Q3: Can I store N,4-diethylaniline hydrochloride as a stock solution?

-

Answer: Generally, No for long periods.

-

Reasoning: In solution, the molecules have higher mobility and are more prone to oxidation than in the crystal lattice.

-

Exception: If absolutely necessary, store as a high-concentration stock in an acidic buffer (pH < 3) at -80°C. The excess protons help stabilize the amine group against oxidation.

Part 4: Quality Control Decision Tree

Before using stored material for critical experiments, perform this rapid visual check.

Figure 2: Rapid visual QC decision matrix to determine usability of stored N,4-diethylaniline hydrochloride.

Part 5: Frequently Asked Questions (FAQs)

Q: What is the shelf life of this compound?

-

A: Under ideal conditions (-20°C, dark, inert gas), the shelf life is approximately 2 years . If stored at room temperature or exposed to air, degradation can occur within weeks .

Q: Why is "N,4" different from "N,N" diethylaniline?

-

A: "N,N" means both ethyl groups are on the nitrogen. "N,4" (or N-ethyl-4-ethylaniline) means one ethyl is on the nitrogen and the other is on the para position of the ring. This structural difference affects the electron density of the ring and its specific oxidation potential. Ensure you are using the correct isomer (CAS 1417363-66-6 for the HCl salt) [1].

Q: Is it toxic?

-

A: Yes. Like most aniline derivatives, it is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (blue skin/lips) by interfering with oxygen transport in the blood. Always handle in a fume hood [2].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11504, 4-Ethylaniline (Free Base Parent). Retrieved from [Link]

Sources

Technical Support Center: N,4-Diethylaniline Hydrochloride Protocols

Ticket ID: #TSC-994-EXO Subject: Thermal Management & Handling of N,4-Diethylaniline Hydrochloride Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [High Priority - Exotherm Risk][1][2]

⚠️ Emergency Safety Directive: Methemoglobinemia Risk

Read Before Proceeding: N,4-Diethylaniline (and its hydrochloride salt) are potent methemoglobinemia inducers .[1][2] Absorption through skin or inhalation can convert hemoglobin to methemoglobin, inhibiting oxygen transport.

-

Cyanosis Sign: Blue discoloration of lips/fingernails is a critical exposure indicator.[1][3]

-

Antidote: Methylene blue (medical administration required).[1]

-

PPE Requirement: Double nitrile gloves, full-face respirator (Type ABEK), and Tyvek suit are mandatory during open handling.[1][2]

Module 1: Managing the Neutralization Exotherm

Context: The most frequent exothermic event occurs during the "free-basing" of N,4-diethylaniline hydrochloride (CAS: N/A for specific salt, Free base CAS: 24549-06-2 / 589-16-2 isomer class).[1][2] Converting the stable solid salt to the reactive free-base oil releases significant enthalpy of neutralization.[2]

The Mechanism of Heat Generation

The reaction is a rapid acid-base neutralization:

Why it fails:

-

Phase Change Energy: The lattice energy of the crystal is broken, and the free base separates as an immiscible oil ("oiling out").

-

Biphasic Hotspots: The free base oil has lower heat capacity than water.[1] If stirring is poor, the oil layer overheats, leading to oxidative degradation (darkening) or runaway.

Protocol: Controlled Neutralization

Goal: Liberate the free base below 25°C.

| Parameter | Specification | Reason |

| Solvent System | 2-Phase (Water / Dichloromethane or Toluene) | The organic solvent acts as a heat sink and immediately solvates the free base, preventing "oiling out" clumps.[1][2] |

| Base Selection | 20% NaOH or Sat.[1] | Avoid pellets.[1] Use pre-cooled liquid base to improve heat transfer.[1] |

| Addition Rate | < 5 mL/min (for 1L scale) | Maintain internal temp < 10°C. |

| Agitation | High Shear (>400 RPM) | Essential to maximize interfacial area for heat exchange in the biphasic system.[1] |

Visualization: Neutralization Workflow

Caption: Logic flow for safe biphasic neutralization of aniline salts, emphasizing temperature-triggered stops.

Module 2: Exotherms in Coupling Reactions

Context: Researchers often use N,4-diethylaniline HCl in oxidative coupling (e.g., with hydrazines or phenols) to form dyes or active pharmaceutical ingredients (APIs).[1] These are highly exothermic .[1][4]

Troubleshooting Runaway Reactions

Issue: The reaction temperature spikes uncontrollably 5–10 minutes after reagent mixing. Root Cause: "Accumulation Mode" failure.[1] You added the catalyst or oxidant faster than the reaction could consume it at low temperature. When the threshold temp is reached, all accumulated reagent reacts simultaneously.

Corrective Action (The "Dosage-Control" Loop):

-

Never add the oxidant (e.g., Sodium Persulfate, Ferricyanide) in one shot.

-

Use Calorimetry: Determine the

(Onset Temperature) using DSC (Differential Scanning Calorimetry) before scaling up >10g.[1] -

Quench Protocol: Keep a vessel of cold water or weak acid (acetic acid) nearby to dilute and quench the reaction if

.

Module 3: Storage and Stability Issues

Issue: The white salt turns purple/brown in the bottle. Diagnosis: Auto-oxidation.[1][2] While the HCl salt is more stable than the free base, humidity degrades the crystal lattice, releasing trace HCl gas and allowing oxidation of the aniline core.[2]

Storage Protocol:

-

Atmosphere: Argon or Nitrogen backfill is required.[1]

-

Desiccant: Store in a desiccator. Hydroscopic clumping accelerates degradation.[1]

-

Container: Amber glass.[1] Light catalyzes the formation of "aniline black" type impurities.

Frequently Asked Questions (Technical FAQ)

Q1: Can I use solid NaOH pellets to neutralize the salt directly? A: Absolutely not. The heat of solution of NaOH (exothermic) combined with the heat of neutralization of the aniline salt will cause a violent boil-over and potential flash-vaporization of toxic aniline vapors.[1][2] Always use pre-dissolved, cold caustic solutions.

Q2: I see a "white smoke" when opening the container. Is this normal? A: This indicates hydrolysis.[1] Moisture in the air is reacting with the salt to release Hydrogen Chloride (HCl) gas.

-

Action: Test the container headspace with damp pH paper (it will turn red).[1]

-

Remediation: Purge the container with dry nitrogen and reseal with Parafilm.[1] If the solid is caked, recrystallize from ethanol/ether before use in sensitive synthesis.

Q3: The reaction mixture turned into a solid tar during synthesis. Why? A: This is likely uncontrolled polymerization.[1] N-alkyl anilines are prone to radical polymerization if the exotherm pushes the temperature above 60°C.[1]

-

Solution: Increase solvent volume (dilution effect) to act as a thermal buffer.[1] Ensure your oxidant addition rate is linked to a thermometer probe (stop addition if

).[1]

References & Grounding[1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11504, 4-Ethylaniline (Free Base Class Data). Retrieved from [Link][1]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline Hydrochloride. (Provides toxicity and flammability data for the salt class). Retrieved from [Link]

-

Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Standard reference for aniline salt exotherms and oxidative coupling hazards).

Disclaimer: This guide is for professional research use only. Always consult the specific SDS and perform a risk assessment (Job Safety Analysis) before handling N,4-diethylaniline hydrochloride.

Sources

overcoming incomplete reactions when using N,4-diethylaniline hydrochloride

This technical guide addresses the specific challenges associated with N,4-diethylaniline hydrochloride (chemically N-ethyl-4-ethylaniline hydrochloride).

Troubleshooting Incomplete Reactions & Process Optimization[1][2]

Reagent Profile:

-

Class: Secondary Aromatic Amine Salt[2]

-

Key Reactivity: Nucleophilic attack (via Nitrogen lone pair), Electrophilic Aromatic Substitution (Ortho-position).[1][2]

-

Common Issue: The hydrochloride salt form is non-nucleophilic and insoluble in non-polar organic solvents, leading to "false negatives" or stalled reactions.[2]

Part 1: Diagnostic Decision Tree

Use this logic flow to identify the root cause of your incomplete reaction.

Figure 1: Diagnostic logic for identifying the chemical bottleneck in N,4-diethylaniline reactions.

Part 2: Technical Modules & Protocols

Module 1: The "Salt Trap" (Solubility & Nucleophilicity)

The Problem: N,4-diethylaniline hydrochloride is an ionic salt.[2] It is stable but nucleophilically inert because the nitrogen lone pair is protonated (

The Solution: You must liberate the "Free Base" (

Protocol: Free-Base Liberation (Pre-Reaction)

Use this if your reaction solvent is non-polar (Toluene, Hexane, DCM).[1][2]

-

Dissolution: Dissolve 10 mmol of N,4-diethylaniline HCl in 20 mL of deionized water.

-

Basification: Slowly add 12 mmol of 1M NaOH (or saturated

) while stirring. Monitor pH; ensure pH > 10.[2]-

Observation: The solution will become cloudy as the oily free amine separates.

-

-

Extraction: Extract 3x with an organic solvent (DCM or Ethyl Acetate).

-

Drying: Dry the combined organic layers over anhydrous

or -

Concentration: Remove solvent under reduced pressure. Use immediately. The free base is oxidation-sensitive.[1]

Module 2: The "Proton Trap" (Incomplete Alkylation)

The Problem: When N-alkylating a secondary amine, the reaction generates acid (HX).

The Solution: Use a non-nucleophilic base scavenger.

| Parameter | Recommendation | Rationale |

| Base Scavenger | DIPEA (Hünig's Base) or | Neutralizes HCl byproduct without competing for the electrophile.[1] |

| Stoichiometry | 1.5 to 2.0 equivalents relative to amine | Ensures 100% of the amine remains in the free-base form throughout the reaction. |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state and dissolve inorganic bases ( |

FAQ: Why not use excess N,4-diethylaniline as the base? Answer: You can, but it is wasteful.[2] You would need 2 equivalents of your valuable starting material to get 1 equivalent of product.

Module 3: Oxidative Instability (Purity Issues)

The Problem: N-alkyl anilines are electron-rich and prone to radical oxidation by air, turning the reagent dark brown or purple.[1] "Old" reagents may be only 60-70% active amine, leading to confusing yield calculations.[1][2]

Protocol: Purification of Oxidized Reagent

-

Assessment: If the solid is dark brown/black, purification is required.[2][3]

-

Recrystallization (Preferred for HCl Salt):

-

Vacuum Distillation (For Free Base):

-

If you have the free liquid amine, distill under high vacuum.[2]

-

Note: The amine boils at ~205°C at atm pressure; vacuum is mandatory to prevent decomposition [1].

-

Module 4: Diazo Coupling Optimization

The Problem: When using N,4-diethylaniline as a coupler for azo dyes, pH is the critical variable.[2][5][6]

-

pH < 3: The amine protonates (

) and cannot attack the diazonium salt. -

pH > 9: The diazonium salt reacts with hydroxide to form diazotates (unreactive).

The Solution: Buffered Coupling.

-

Maintain reaction pH between 4.0 and 6.0 .

-

Protocol: Dissolve the N,4-diethylaniline hydrochloride in water. Add Sodium Acetate (

) until the solution buffers to pH ~5. Add the diazonium salt solution slowly at 0-5°C.

References

-

Master Organic Chemistry. Alkylation of Amines: Problems and Workarounds. Available at: [Link]

-

Chemistry LibreTexts. Reactions of Amines: Nucleophilic Substitution. Available at: [Link][3][7][8][9][10][11][12]

-

PubChem. 4-Ethylaniline Compound Summary. National Library of Medicine.[2] Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CAS 16713-15-8: 4-amino-N,N-diethylaniline hydrochloride [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. docsity.com [docsity.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to Cross-Reactivity Studies of N,4-Diethylaniline Hydrochloride with Structurally Related Aromatic Amines

This guide provides an in-depth technical comparison of analytical methods for assessing the cross-reactivity of N,4-diethylaniline hydrochloride with other aromatic amines. It is intended for researchers, scientists, and drug development professionals who require a high degree of specificity in their analytical assays. We will explore the causal relationships behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Introduction: The Specificity Challenge with Aromatic Amines

N,N-Diethyl-p-phenylenediamine (often supplied as a hydrochloride salt, hereafter referred to as DEPP), a derivative of N,4-diethylaniline, is a crucial reagent in various applications, including the synthesis of dyes and pharmaceuticals.[1] Its structural backbone, the aniline ring, is shared by a vast class of aromatic amines. This structural similarity presents a significant analytical challenge: the potential for cross-reactivity in assays, where an analytical method detects not only the target analyte (DEPP) but also other, structurally related compounds.[2]

Such cross-reactivity can lead to false-positive results or overestimated concentrations, compromising data integrity in toxicology studies, pharmaceutical quality control, and environmental monitoring.[3][4] Therefore, rigorously characterizing the specificity of any analytical method for DEPP is not merely a validation step but a cornerstone of reliable scientific inquiry.

This guide will compare two gold-standard analytical paradigms for assessing cross-reactivity:

-

Immunoassay-based approach: Specifically, the Competitive Enzyme-Linked Immunosorbent Assay (ELISA), which assesses cross-reactivity based on antibody binding affinity.[5]

-

Chromatographic approach: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which differentiates compounds based on their physicochemical properties and mass-to-charge ratio.[6][7]

We will examine the cross-reactivity of DEPP against a panel of common, structurally similar aromatic amines, including aniline, N,N-dimethylaniline, 4-ethoxyaniline, and 4-chloroaniline.

Section 1: The Immunoassay Approach - Competitive ELISA

Competitive ELISA is a powerful technique for quantifying the degree of cross-reactivity by measuring how effectively a related compound competes with the target analyte for a limited number of antibody binding sites.[5] A high degree of competition indicates significant cross-reactivity.

Causality of Experimental Design

The choice of a competitive format is deliberate. In this setup, the analyte in the sample competes against a labeled (e.g., enzyme-conjugated) version of the analyte for binding to a capture antibody coated on a microplate.[8] The signal generated is inversely proportional to the concentration of the analyte in the sample. This design is ideal for small molecules like aromatic amines and directly quantifies the relative binding affinity of analogues, which is the very definition of immunological cross-reactivity.[5]

Experimental Workflow: Competitive ELISA

The workflow for assessing cross-reactivity is a systematic process designed to ensure reproducibility and accuracy.

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Protocol: Competitive ELISA for Aromatic Amine Cross-Reactivity

Materials:

-

96-well microplates

-

Capture Antibody (Monoclonal anti-DEPP)

-

N,N-Diethyl-p-phenylenediamine (DEPP) standard

-

Aromatic amines for testing (Aniline, N,N-Dimethylaniline, etc.)

-

DEPP-Horseradish Peroxidase (HRP) conjugate

-

Coating Buffer (e.g., 0.05M Carbonate-Bicarbonate, pH 9.6)

-

Blocking Buffer (e.g., 5% non-fat dry milk in PBS)[8]

-

Wash Buffer (PBS with 0.05% Tween-20)[9]

-

Substrate (TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.[8]

-

Washing (1): Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[8]

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.[8]

-

Washing (2): Repeat the wash step as in step 2.

-

Standard & Sample Preparation:

-

Prepare a serial dilution of the DEPP standard (e.g., from 100 ng/mL to 0.1 ng/mL) in blocking buffer.

-

Prepare serial dilutions for each test aromatic amine over a broad concentration range (e.g., 10,000 ng/mL to 1 ng/mL).

-

-

Competitive Reaction: Add 50 µL of standard or test amine solution to the appropriate wells, followed immediately by 50 µL of the DEPP-HRP conjugate. Incubate for 90 minutes at 37°C.[8]

-

Washing (3): Repeat the wash step as in step 2.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes at room temperature.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm on a microplate reader.

-

Calculation:

-

Determine the IC50 (concentration that causes 50% inhibition) for DEPP and for each test amine from their respective dose-response curves.

-

Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of DEPP / IC50 of Test Amine) x 100

-

Data Presentation: Cross-Reactivity of DEPP

The following table presents illustrative data from a hypothetical competitive ELISA study.

| Compound Tested | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |

| N,N-Diethyl-p-phenylenediamine (DEPP) | C₁₀H₁₆N₂ | 10 | 100% |

| N,N-Dimethylaniline | C₈H₁₁N | 850 | 1.18% |

| 4-Ethoxyaniline | C₈H₁₁NO | 1,200 | 0.83% |

| Aniline | C₆H₇N | >10,000 | <0.1% |

| 4-Chloroaniline | C₆H₆ClN | >10,000 | <0.1% |

Note: Data are for illustrative purposes only.

Section 2: The Chromatographic Approach - LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers an orthogonal approach to specificity assessment, providing a high degree of confidence by separating compounds based on their physicochemical properties before detection by mass.[10] This technique is less susceptible to the types of interference seen in immunoassays and is considered a confirmatory method.[7]

Causality of Experimental Design

The power of LC-MS/MS lies in its dual-filter system. The High-Performance Liquid Chromatography (HPLC) system first separates the analytes in time based on their interaction with the stationary phase of the column.[11] The tandem mass spectrometer then acts as a second, highly specific filter. It selects a specific parent ion (Q1), fragments it (Q2), and then detects a specific daughter ion (Q3). This Multiple Reaction Monitoring (MRM) is unique to the analyte's structure and mass, providing exceptional specificity.[6] For aromatic amines, which can be challenging to separate due to their structural similarity, this dual specificity is paramount.[7]

Experimental Workflow: LC-MS/MS

The LC-MS/MS workflow is a sequential process from sample introduction to data analysis.

Caption: LC-MS/MS workflow for specificity analysis.

Detailed Protocol: LC-MS/MS Specificity Study

Materials & Equipment:

-

LC-MS/MS System (e.g., equipped with an electrospray ionization - ESI source)[6]

-

HPLC Column (e.g., C18 reversed-phase column)[7]

-

DEPP and other aromatic amine standards

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Matrix (e.g., blank plasma, wastewater)

Procedure:

-

Standard Preparation: Prepare individual stock solutions of DEPP and each test amine. Create a mixed standard solution containing all analytes at a known concentration.

-

Sample Preparation: Spike the blank matrix with the mixed standard solution to a final concentration relevant to the intended application. Perform a sample cleanup/extraction if necessary (e.g., protein precipitation or solid-phase extraction).[12]

-

LC Method Development:

-

Column: Agilent Poroshell 120 SB-C18 or similar.[7]

-

Flow Rate: 0.4 mL/min.

-

Gradient: Develop a gradient elution program (e.g., starting at 10% B, ramping to 95% B) to achieve baseline separation of the target analytes. The goal is to ensure each compound has a distinct retention time (RT).

-

-

MS/MS Method Development:

-

Infuse each individual standard into the mass spectrometer to determine the optimal parameters.

-

Operate in positive electrospray ionization (ESI+) mode.

-

Identify the precursor ion (parent ion) for each analyte.

-

Determine the most abundant and specific product ions (daughter ions) and optimize collision energies for at least two MRM transitions per compound for confident identification.[13]

-

-

Analysis: Inject the spiked sample into the LC-MS/MS system.

-

Data Evaluation:

-

Extract the chromatograms for the specific MRM transitions of each analyte.

-

Confirm that DEPP and the other aromatic amines are chromatographically resolved (i.e., have different retention times).

-

Verify that the signal at the retention time of DEPP is not contributed by any of the other amines (i.e., no signal for DEPP MRMs at the retention times of other amines).

-

Data Presentation: Chromatographic Specificity

A successful LC-MS/MS study will demonstrate both chromatographic and mass-based separation. The results are typically presented as an overlay of chromatograms.

| Compound | Retention Time (min) | MRM Transition 1 (Parent > Product) | MRM Transition 2 (Parent > Product) | Specificity Outcome |

| Aniline | 2.1 | 94.1 > 77.1 | 94.1 > 66.1 | Baseline Resolved |

| N,N-Dimethylaniline | 3.5 | 122.1 > 106.1 | 122.1 > 77.1 | Baseline Resolved |

| DEPP | 4.2 | 165.2 > 120.1 | 165.2 > 92.1 | No Interference |

| 4-Ethoxyaniline | 4.8 | 138.1 > 110.1 | 138.1 > 93.1 | Baseline Resolved |

| 4-Chloroaniline | 5.3 | 128.0 > 93.0 | 128.0 > 65.0 | Baseline Resolved |

Note: Retention times and MRM transitions are illustrative and must be empirically determined.

Section 3: Comparative Analysis and Conclusion

Immunoassays (ELISA) and Chromatography (LC-MS/MS) provide complementary information for a complete cross-reactivity profile.

-

ELISA offers a functional assessment of cross-reactivity based on the biological interaction between an antibody and structurally similar compounds. It is highly sensitive and excellent for initial screening. However, it is susceptible to matrix effects and its specificity is defined by the quality of the antibody.[4] The development of a highly specific monoclonal antibody is the most critical factor for minimizing cross-reactivity.[4]

-

LC-MS/MS provides unequivocal structural confirmation and is the gold standard for specificity.[7] By separating compounds physically (chromatography) and by mass (spectrometry), it can distinguish between closely related isomers that might cross-react in an immunoassay. Its primary limitation is lower throughput compared to ELISA.

For robust and reliable quantification of N,N-Diethyl-p-phenylenediamine, a dual-pronged approach is recommended. A well-characterized competitive ELISA can be employed for high-throughput screening, but only after its cross-reactivity profile has been thoroughly mapped against relevant aromatic amines. Any presumptive positive findings or results requiring the highest degree of certainty should be confirmed using a highly specific and validated LC-MS/MS method. This self-validating system ensures that the speed of immunoassay screening is balanced by the unequivocal confidence of mass spectrometric confirmation, upholding the highest standards of scientific integrity.

References

- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.

- CymitQuimica. (n.d.). CAS 16713-15-8: 4-amino-N,N-diethylaniline hydrochloride.

- Journal of Analytical Science and Technology. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.

- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.

- United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.

- Journal of Chromatography A. (2011). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization.

- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.

- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.

- SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials.

- Jackson ImmunoResearch. (2023, March 14). ELISA Guide; Part 2: The ELISA Protocol.

- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.

- PMC. (n.d.). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine.

- Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.

- CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays.

- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

Sources

- 1. CAS 16713-15-8: 4-amino-N,N-diethylaniline hydrochloride [cymitquimica.com]

- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]

- 3. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. elisakits.co.uk [elisakits.co.uk]

- 6. media.frag-den-staat.de [media.frag-den-staat.de]

- 7. lcms.cz [lcms.cz]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]

- 10. d-nb.info [d-nb.info]

- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. env.go.jp [env.go.jp]

- 13. sciex.com [sciex.com]

N,4-diethylaniline hydrochloride proper disposal procedures

[1][2][3][4][5]

Executive Safety Directive

STOP. Do not dispose of this substance down the drain. N,4-diethylaniline hydrochloride is a toxic aniline salt .[1][3][4][5] It poses a severe risk of methemoglobinemia (oxygen deprivation in blood) via skin absorption and inhalation.[5] All disposal must occur via a licensed hazardous waste incinerator.

Hazard Assessment & Chemical Profile

Before initiating disposal, you must validate the chemical state to ensure compatibility with waste streams.[5]

| Parameter | Specification | Critical Safety Implication |

| Chemical Class | Alkyl-Aniline Salt (Hydrochloride) | High acute toxicity; potential carcinogen.[1][2][3][4][5] |

| Physical State | Crystalline Solid (Powder) | Dust hazard.[5][6] Do not dry sweep. |

| Solubility | Water Soluble | Readily enters aquatic ecosystems (Marine Pollutant).[5] |

| Acidity | Acidic (pH < 4 in solution) | Incompatible with strong bases and oxidizers.[5] |

| Primary Route of Entry | Transdermal & Inhalation | Penetrates standard latex gloves.[5] Use Nitrile/Butyl.[5] |

| RCRA Status | Characteristic Toxic/Reactive | Likely requires segregation as "Toxic Organic."[5] |

Mechanism of Toxicity:

Aniline derivatives oxidize hemoglobin (

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient .[5] You must upgrade your barrier protection for this specific compound.[5]

-

Respiratory: N95 (minimum) or P100 HEPA respirator if handling open powder outside a fume hood.[5]

-

Dermal (Hands): Double-gloving is mandatory. [1][2][3][4][5]

-

Body: Tyvek lab coat or chemical-resistant apron.[1][3][4][5]

-

Eyes: Chemical splash goggles (Face shield recommended if dissolving large quantities).[5]

Disposal Procedures: Step-by-Step

Scenario A: Disposal of Pure Solid Reagent

Best Practice: Keep the substance in its original container if possible to minimize exposure.[5]

-

Containment: Place the original container (with lid tightly sealed) inside a clear, heavy-duty polyethylene zip-seal bag.

-

Secondary Container: Place the bagged chemical into a Wide-Mouth Polyethylene (HDPE) Drum or a dedicated "Solid Toxic" waste pail.[4][5]

-

Labeling: Affix a hazardous waste label immediately.

-

Segregation: Do NOT mix with oxidizers (e.g., nitric acid, permanganates) or strong bases.[5]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

If the salt is dissolved in a solvent (water or organic):

-

pH Check: If the solution is highly acidic (due to HCl), neutralize carefully to pH 6–8 using Sodium Bicarbonate (

) only if required by your facility's specific intake rules. Otherwise, dispose of as acidic toxic waste.[5] -

Stream Selection:

-

Bulking: Pour into the appropriate carboy using a funnel in a fume hood.

-

Rinsing: Triple rinse the empty reagent vessel with the compatible solvent.[5] Add rinsate to the waste carboy.[5]

Operational Workflow: Decision Logic

The following diagram outlines the decision process for handling aniline salt waste streams to ensure compliance and safety.

Figure 1: Decision logic for segregating N,4-diethylaniline hydrochloride waste based on physical state and solvent matrix.

Emergency Spill Response

If a spill occurs, speed and dust control are paramount.[5]

-

Don PPE: Respirator, goggles, double gloves, lab coat.[5]

-

Wet Method (Solids):

-

Absorb (Liquids):

-

Use spill pillows or clay absorbent.[5]

-

-

Decontamination:

Regulatory & Shipping Classifications

When preparing the waste manifest for your EHS department or waste contractor, use the following classifications. Since a specific CAS for "N,4-diethylaniline HCl" is rare in standard shipping tables, use the N.O.S. (Not Otherwise Specified) or the generic Aniline Hydrochloride codes.[5][8][10][11][12]

| Regulatory Body | Proper Shipping Name | UN Number | Hazard Class | Packing Group |

| DOT (US) | Toxic solid, organic, n.o.s.[1][2][3][4][5] (contains N,4-diethylaniline hydrochloride) | UN 2811 | 6.1 | III |

| IATA/IMDG | Aniline Hydrochloride (Preferred if pure) | UN 1548 | 6.1 | III |

Note: UN 1548 is specific to Aniline Hydrochloride.[5][8][12] If your substance is a substituted aniline, UN 2811 is the technically accurate "catch-all" used by waste profilers.[1][2][3][4]

References

-

National Institute of Standards and Technology (NIST). N,N-Diethylaniline - Gas Phase Thermochemistry Data.[1][3][4][5] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link][2][3][4][5]

-

PubChem. Aniline Hydrochloride Compound Summary. National Center for Biotechnology Information.[5] Retrieved from [Link][2][3][4][5]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline Hydrochloride.[5][8] Right to Know Program.[5] Retrieved from [Link]

Sources

- 1. Cas 4348-19-0,N-ETHYLANILINE HYDROCHLORIDE | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N,N-Diethylaniline [webbook.nist.gov]

- 4. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethyl-4-ethylaniline | C10H15N | CID 138135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. carlroth.com [carlroth.com]

- 8. nj.gov [nj.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.